2-(4-Methoxyphenoxy)acetic acid

Description

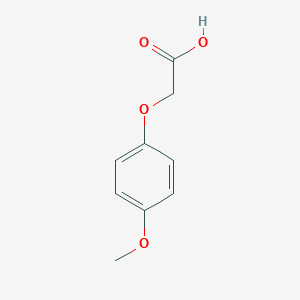

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFSBJHPPFJCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062030 | |

| Record name | Acetic acid, (4-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1877-75-4 | |

| Record name | 4-Methoxyphenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1877-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(4-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenoxyacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxyphenoxyacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(4-methoxyphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (4-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Compound Identification and Core Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Methoxyphenoxy)acetic Acid

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will delve into the compound's identity, synthesis, characterization, reactivity, and safe handling, emphasizing the causality behind experimental choices to ensure both scientific integrity and practical utility.

This compound, also known as p-methoxyphenoxyacetic acid, is an aromatic carboxylic acid derivative. Its structure features a methoxy-substituted phenyl ring linked via an ether bond to an acetic acid moiety. This unique combination of functional groups—a carboxylic acid for derivatization, an ether linkage for stability and conformational influence, and a substituted aromatic ring for various intermolecular interactions—makes it a valuable building block in organic synthesis.

The fundamental identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | (4-methoxyphenoxy)acetic acid, p-Methoxyphenoxyacetic acid | [1][2] |

| CAS Number | 1877-75-4 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| Physical Form | White to yellow powder or crystals | |

| InChI Key | BHFSBJHPPFJCOS-UHFFFAOYSA-N | [1][2] |

Synthesis Pathway: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is through the Williamson ether synthesis. This classic SN2 reaction is favored for its efficiency and high yield.

Causality of Experimental Design: The core of this synthesis is the reaction between the sodium salt of 4-methoxyphenol (a potent nucleophile) and an ester of a haloacetic acid, such as ethyl chloroacetate.

-

Choice of Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. K₂CO₃ is a milder, less hazardous base, suitable for larger-scale reactions, though it may require heating.

-

Choice of Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively solvate the cation (Na⁺ or K⁺) but not the phenoxide anion, leaving it highly nucleophilic and reactive.

-

Ester Hydrolysis: The reaction initially yields the ethyl ester of the target acid. A subsequent saponification step using a base like sodium hydroxide (NaOH), followed by acidic workup, is required to hydrolyze the ester to the final carboxylic acid.

Experimental Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Detailed Laboratory Protocol

-

Phenoxide Formation: To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetone (or DMF), add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes.

-

SN2 Reaction: Add ethyl chloroacetate (1.2 eq) dropwise to the suspension. Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup & Isolation of Ester: Cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 2-(4-methoxyphenoxy)acetate.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide. Stir at room temperature or gently heat until TLC analysis indicates complete consumption of the ester.

-

Acidification & Product Isolation: Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield the pure this compound.

Self-Validation: The successful conversion at each step is critical. The disappearance of the phenolic hydroxyl stretch (~3300 cm⁻¹) in the IR spectrum after step 3 confirms ether formation. The final product's identity is confirmed by the analytical methods described below.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The key structural features of this compound give rise to a distinct spectroscopic signature.

Structural Features for Spectroscopy

Caption: Key structural motifs and their expected spectroscopic signals.

Expected Spectroscopic Data

The following table summarizes the anticipated data from standard analytical techniques.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~10-12 (bs, 1H, -COOH), δ ~6.8-7.0 (m, 4H, Ar-H), δ ~4.6 (s, 2H, -O-CH₂-), δ ~3.8 (s, 3H, -OCH₃) | The acidic proton is highly deshielded. The para-substituted aromatic ring gives a characteristic AA'BB' multiplet. The methylene and methoxy protons appear as sharp singlets. |

| ¹³C NMR | δ ~170-175 (-C=O), δ ~154 (Ar-C-O), δ ~115 (Ar-CH), δ ~65 (-O-CH₂-), δ ~55 (-OCH₃) | The carbonyl carbon is the most downfield signal. Aromatic carbons show distinct shifts based on their electronic environment. |

| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1700-1750 (strong, C=O stretch), ~1230 (strong, C-O-C stretch) | The broad O-H band is characteristic of a carboxylic acid dimer. The carbonyl and ether stretches are sharp and intense.[2] |

| Mass Spec (EI) | M⁺ at m/z = 182. Fragmentation may show loss of -COOH (m/z=137) and subsequent loss of CH₂ (m/z=123). | The molecular ion peak confirms the molecular weight. Fragmentation patterns provide structural clues.[2] |

Potential Applications and Reactivity

While this compound itself is not a widely commercialized end-product, its structure makes it a versatile intermediate in several fields:

-

Pharmaceutical Development: The phenoxyacetic acid scaffold is present in some drug candidates. The carboxylic acid group serves as a handle for forming amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships. Related structures, such as 2-(4-nitrophenoxy)acetic acid, are used as intermediates for pharmaceuticals.[3]

-

PROTAC Linkers: The core structure is similar to components used in Proteolysis Targeting Chimera (PROTAC) linkers, which are bifunctional molecules that induce protein degradation. A related derivative, 2-(4-(methoxycarbonyl)phenoxy)acetic acid, is explicitly sold as a PROTAC linker.[4]

-

Agrochemicals: Phenoxyacetic acids are a well-known class of herbicides. Although this specific molecule is not a primary herbicide, its structure could be modified for use in developing new agrochemicals.[3]

The primary sites of reactivity are the carboxylic acid group, which undergoes typical reactions (esterification, amidation, reduction), and the aromatic ring, which can undergo electrophilic substitution, though it is moderately activated by the methoxy and ether groups.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Recommended Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

-

Store in a cool, dry place away from incompatible materials.

-

It is crucial to note that related alkoxy acetic acids, such as methoxyacetic acid, are classified as toxic to reproduction and may impair fertility or harm an unborn child.[6] While no specific data on the reproductive toxicity of this compound is available, this known hazard for the structural class warrants a high degree of caution, particularly for researchers of child-bearing potential.

References

- Sigma-Aldrich. (n.d.). This compound.

- MedChemExpress. (n.d.). 2-(4-(Methoxycarbonyl)phenoxy)acetic acid.

- Australian Government Department of Health. (2015). Acetic acid, methoxy-: Human health tier II assessment.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 1877-75-4.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Methoxyacetic Acid.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-[2-(Hydroxyiminomethyl)-6-methoxyphenoxy]acetic acid.

- NIST. (n.d.). Acetic acid, (4-methoxyphenoxy)-. In NIST Chemistry WebBook.

- Chem-Impex. (n.d.). 2-(4-Nitrophenoxy)acetic acid.

Sources

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)acetic acid

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis, characterization, handling, and potential applications, grounding all information in established scientific principles and authoritative sources.

Core Compound Identification and Properties

This compound, also known as (4-methoxyphenoxy)acetic acid, is an aromatic ether and carboxylic acid. Its unique structure, featuring a phenoxyacetic acid moiety, makes it a valuable building block in organic synthesis. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

Physicochemical Characteristics

The physical and chemical properties of a compound are critical for its application in experimental work, influencing everything from solvent selection to reaction conditions. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | 182.18 g/mol | |

| Appearance | White to yellow powder or crystals | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature | |

| InChI Key | BHFSBJHPPFJCOS-UHFFFAOYSA-N |

Synthesis and Purification: A Methodological Deep Dive

The synthesis of phenoxyacetic acids is a classic and well-established transformation in organic chemistry. The most common and efficient route is a variation of the Williamson ether synthesis, which involves the reaction of a phenoxide with an α-halo ester, followed by hydrolysis. This approach is favored for its reliability and the ready availability of starting materials.

Synthesis Pathway Rationale

The chosen pathway involves two key steps:

-

Nucleophilic Substitution (SN2 Reaction): 4-methoxyphenol is deprotonated using a mild base like potassium carbonate (K₂CO₃) to form the more nucleophilic 4-methoxyphenoxide. This phenoxide then attacks an ethyl bromoacetate via an SN2 mechanism. An ester is used instead of chloroacetic acid directly to avoid competitive acid-base reactions and improve solubility in common organic solvents.

-

Ester Hydrolysis: The resulting ethyl 2-(4-methoxyphenoxy)acetate is hydrolyzed to the final carboxylic acid product. This is typically achieved under basic conditions (saponification) followed by an acidic workup to protonate the carboxylate salt.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard organic synthesis methodologies for similar compounds[3][4].

Materials:

-

4-Methoxyphenol

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Acetone, anhydrous

-

Ethanol

-

Deionized water

Protocol Steps:

-

Step 1: Ether Formation a. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone. b. Stir the suspension vigorously for 15 minutes at room temperature. The potassium carbonate acts as the base to deprotonate the phenol, a crucial activation step. c. Add ethyl bromoacetate (1.2 eq) dropwise to the suspension. The slight excess of the electrophile ensures the complete consumption of the valuable phenol. d. Heat the reaction mixture to reflux and maintain for 6-8 hours. Progress can be monitored by Thin Layer Chromatography (TLC). e. After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr byproduct) and wash the solid with a small amount of acetone. f. Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-methoxyphenoxy)acetate, which can be used in the next step without further purification.

-

Step 2: Hydrolysis and Isolation a. Dissolve the crude ester in ethanol in a round-bottom flask. b. Add an aqueous solution of sodium hydroxide (2.5 eq). c. Heat the mixture to reflux for 2-3 hours to ensure complete saponification of the ester. d. Cool the reaction mixture and remove the ethanol via rotary evaporation. e. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material or non-polar impurities. f. Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is approximately 2. This step protonates the carboxylate, causing the desired acid to precipitate out of the solution. g. Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 3: Purification a. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A combination of spectroscopic methods provides a complete picture of the molecular structure.

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]

2-(4-Methoxyphenoxy)acetic Acid: A Comprehensive Technical Guide on its Core Properties and Applications

An In-depth Technical Guide for Researchers and Scientists

Introduction

2-(4-Methoxyphenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, is a significant molecule in the landscape of organic synthesis and medicinal chemistry. Its structural motif, featuring a carboxylic acid linked to a methoxy-substituted phenyl ring via an ether linkage, serves as a versatile building block for more complex molecular architectures. While its direct applications are primarily as a synthetic intermediate, the broader family of phenoxyacetic acids has well-documented roles in pharmaceuticals and agrochemicals.[1][2] This guide offers a detailed examination of its core properties, beginning with its molecular weight, and extends to practical, field-tested methodologies for its synthesis and analysis, providing researchers and drug development professionals with a reliable and comprehensive resource.

Core Physicochemical & Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These identifiers and physical characteristics are critical for everything from reaction stoichiometry and analytical standard preparation to formulation and safety considerations. The molecular weight, in particular, is a cornerstone of all quantitative chemical work.

The molecular weight of this compound is 182.175 g/mol .[3] This value is derived from its chemical formula, C₉H₁₀O₄.[3][4] A summary of its key properties is presented in the table below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 182.175 g/mol | [3] |

| CAS Number | 1877-75-4 | [3][5] |

| Molecular Formula | C₉H₁₀O₄ | [3] |

| Preferred IUPAC Name | This compound | [3] |

| Synonyms | (4-methoxyphenoxy)acetic acid, p-Methoxyphenoxyacetic Acid | [3][5] |

| Physical Form | White to yellow powder or crystals | [5] |

| Storage Temperature | Room Temperature | [5] |

| InChI Key | BHFSBJHPPFJCOS-UHFFFAOYSA-N | [3][5] |

These fundamental data points form the basis for the practical applications and experimental designs discussed in the subsequent sections.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This pathway is favored for its reliability and use of readily available starting materials. The core principle involves the deprotonation of a phenol (in this case, 4-methoxyphenol) to form a nucleophilic phenoxide, which then displaces a halide from an α-halo-ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

The choice to use a bromo- or chloroacetate ester in the first step, rather than the corresponding haloacetic acid, is a critical experimental design choice. The acidic proton of a haloacetic acid would be quenched by the basic conditions required to deprotonate the phenol, preventing the desired reaction. The ester acts as a protecting group for the carboxylic acid, which can be easily removed in a subsequent hydrolysis step.

Experimental Workflow: Synthesis

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for synthesizing analogous phenoxyacetic acid derivatives.[6]

-

Reaction Setup: To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent like Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as the base.

-

Addition of Alkylating Agent: Add ethyl bromoacetate (1.0 eq) dropwise to the stirred mixture at room temperature.

-

Ether Formation: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup (Intermediate): Cool the mixture, pour it into water, and extract with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(4-methoxyphenoxy)acetate.

-

Hydrolysis (Saponification): Dissolve the crude ester in a mixture of methanol (MeOH) and aqueous sodium hydroxide (NaOH). Stir at room temperature for 12 hours or until hydrolysis is complete (as monitored by TLC).

-

Product Precipitation: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester. Carefully acidify the aqueous layer with cold 1N hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum to yield this compound. Purity can be assessed by melting point and the analytical methods described below.

Analytical Characterization and Quantification

Accurate characterization and quantification are non-negotiable for ensuring the purity of a synthesized compound and for its use in subsequent applications, such as dose-response studies in drug development. For a molecule like this compound, which is polar and non-volatile, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the analytical method of choice.

LC-MS/MS provides a self-validating system. The liquid chromatography step separates the analyte from impurities based on its physicochemical properties (e.g., polarity), providing a retention time that is characteristic of the compound. The tandem mass spectrometry step provides orthogonal confirmation by measuring the specific mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions, ensuring unparalleled specificity and sensitivity.[7]

Analytical Workflow: LC-MS/MS Quantification

Caption: General workflow for LC-MS/MS analysis.

Step-by-Step Analytical Protocol

This protocol is based on general methods for analyzing phenoxyacetic acids in various matrices.[7][8]

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a stock solution of known concentration (e.g., 1 mg/mL). Perform serial dilutions to generate calibration standards covering the expected concentration range.

-

Sample Preparation: Dissolve the synthesized (unknown) sample in the same solvent and dilute to fall within the calibration range. If the sample is in a complex matrix (e.g., biological fluid, soil), a solid-phase extraction (SPE) step may be required to remove interfering substances.[8]

-

Chromatographic Conditions:

-

HPLC System: Standard analytical HPLC or UHPLC system.

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically effective.

-

Mobile Phase A: Water with 0.1% formic acid (to ensure the carboxylic acid is protonated).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would run from 5-95% Mobile Phase B over several minutes to elute the analyte.

-

Flow Rate: e.g., 0.3 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), typically in negative mode to deprotonate the carboxylic acid ([M-H]⁻).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: The parent ion (m/z for [M-H]⁻ would be ~181.1) is selected and fragmented. A specific, stable fragment ion is then monitored. This parent-daughter transition is highly specific to the analyte. (e.g., Q1: 181.1 -> Q3: [specific fragment m/z]).

-

-

Data Analysis: Plot the peak area of the calibration standards against their known concentrations to generate a linear regression curve. The concentration of the unknown sample can then be accurately determined by interpolating its peak area on this curve.

Applications in Research and Drug Development

This compound is primarily valued as a chemical scaffold—a core structure upon which more complex and functionally active molecules are built. Its utility stems from the presence of two key functional groups: the ether linkage and the carboxylic acid. The carboxylic acid is readily converted into esters, amides, or other functional groups, allowing for the exploration of a wide chemical space.

The phenoxyacetic acid moiety is a known pharmacophore in several classes of bioactive molecules:

-

Selective COX-2 Inhibitors: Research has shown that derivatives of phenoxyacetic acid can be potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[6] The core structure serves as an anchor to which other functionalities are added to achieve target specificity and potency.

-

Herbicides: The phenoxyacetic acid class, which includes well-known compounds like 2,4-D, functions as synthetic auxins, a type of plant growth regulator.[1] While this compound itself is not a primary herbicide, its structure provides a template for developing new herbicidal agents.

-

Pharmaceutical Intermediates: It serves as a building block for various pharmaceutical agents, where the phenoxyacetic acid core is integrated into a larger molecule to modulate properties like solubility, cell permeability, and target binding.[2]

Conclusion

This compound is a compound whose significance is best understood through its fundamental properties and its potential as a synthetic intermediate. With a definitive molecular weight of 182.175 g/mol , this molecule is governed by well-understood principles of synthesis and is amenable to highly specific and sensitive analytical techniques like LC-MS/MS. For researchers in drug discovery and chemical development, a firm grasp of these core technical details is essential for leveraging this versatile scaffold to construct novel molecules with desired biological or material properties. The protocols and data presented in this guide provide a validated, experience-driven foundation for the successful application of this compound in a modern research setting.

References

- Matrix Fine Chemicals. This compound | CAS 1877-75-4. [Link]

- MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

- The Royal Society of Chemistry.

- Chemcasts. Thermophysical Properties of 2-[4-(Phenylmethoxy)phenoxy]acetic acid. [Link]

- The Good Scents Company. 4-methoxyphenyl acetic acid, 104-01-8. [Link]

- PubChem. (2-Methoxy-4-methylphenoxy)acetic acid | C10H12O4 | CID 234326. [Link]

- ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]

- Chemcasts. 2-[4-(Phenylmethoxy)phenoxy]acetic acid Properties vs Pressure. [Link]

- PubChem. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. [Link]

- United States Environmental Protection Agency (EPA). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

- PubChem. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882. [Link]

- ResearchGate. 4-Methoxy-2-(2-formylphenoxy)

- MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... [Link]

- MySkinRecipes. 2-(4-(Methoxycarbonyl)phenoxy)acetic acid. [Link]

- United States Environmental Protection Agency (EPA). Analytical method for 2,4-D [(2,4-dichlorophenoxy)

- Google Patents. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4-(Methoxycarbonyl)phenoxy)acetic acid [myskinrecipes.com]

- 3. This compound | CAS 1877-75-4 [matrix-fine-chemicals.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 1877-75-4 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

2-(4-Methoxyphenoxy)acetic acid structure

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)acetic Acid: Structure, Synthesis, and Characterization

Introduction

This compound, also known by synonyms such as (4-methoxyphenoxy)acetic acid, is a chemical compound with the CAS Number 1877-75-4.[1][2][3] It is a derivative of phenoxyacetic acid, featuring a methoxy group substitution on the phenyl ring at the para (4) position. This molecule serves as a valuable building block in organic synthesis and holds interest for researchers in medicinal chemistry and materials science. Its structure, comprising an aromatic ether linkage and a carboxylic acid functional group, imparts specific chemical reactivity and physical properties that make it a versatile intermediate for the synthesis of more complex molecules.[4] This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and analytical characterization for professionals in research and development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a central phenoxy group where the phenyl ring is substituted with a methoxy (-OCH₃) group at the para position. An acetic acid moiety is connected to the phenyl ring via an ether linkage.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from general procedures for similar syntheses. [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxyphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as dimethylformamide (DMF).

-

Expertise & Experience: Potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenol, forming the reactive phenoxide nucleophile, but mild enough to avoid unwanted side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation.

-

-

Addition of Alkylating Agent: While stirring, add methyl bromoacetate (1.3 eq) dropwise to the mixture.

-

Reaction: Heat the mixture to 80°C and maintain this temperature with stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. The intermediate ester can be isolated, but for the direct synthesis of the acid, water and a strong base like sodium hydroxide (NaOH) are added, and the mixture is heated to hydrolyze the ester.

-

Acidification and Isolation: Cool the hydrolyzed mixture in an ice bath and acidify with a strong acid (e.g., HCl) until the pH is ~2. The this compound will precipitate as a solid.

-

Trustworthiness: The acidification step is critical. The carboxylic acid is soluble in its carboxylate salt form at basic pH. By lowering the pH well below the pKa of the carboxylic acid, the neutral, less soluble form is generated, ensuring maximum precipitation and yield.

-

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Structural Elucidation and Analytical Characterization

Confirming the structure and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expected signals include: a singlet for the methoxy (-OCH₃) protons, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and a characteristic AA'BB' system (two doublets) for the para-substituted aromatic protons. A broad singlet, which may be exchangeable with D₂O, is expected for the carboxylic acid (-COOH) proton.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. [3]Characteristic absorption bands include a broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp, strong peak around 1700-1750 cm⁻¹ for the C=O stretch, and strong bands in the 1250-1000 cm⁻¹ region corresponding to the C-O stretching of the ether and carboxylic acid. [6]* Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.18 g/mol ). [3]Analysis of the fragmentation pattern can further confirm the structure.

Analytical Workflow for Quality Control

A standard workflow ensures the identity and purity of the final compound before its use in further applications.

Caption: Quality control workflow for this compound.

A typical reverse-phase HPLC method can be employed for purity analysis. [7]

-

Preparation: Prepare a standard solution of known concentration and a sample solution of the synthesized product in the mobile phase.

-

Conditions: Use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic or phosphoric acid). [7]3. Analysis: Inject the sample and monitor the elution profile using a UV detector.

-

Validation: Purity is determined by the relative area of the main peak. Identity is confirmed by comparing the retention time with that of a certified reference standard.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its structure is found within various research compounds. For instance, phenoxyacetic acid derivatives are precursors to beta-lactams and other heterocyclic compounds of medicinal interest. [4]The presence of the ether linkage and carboxylic acid provides two points for further chemical modification, allowing for its incorporation into larger molecular scaffolds during drug discovery campaigns.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: It is generally classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It can be harmful if swallowed. [8][9]* Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [10] * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8][11] * Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [10] * Store in a tightly closed container in a cool, dry place. [12]

-

References

- Sigma-Aldrich. (n.d.). This compound.

- Matrix Scientific. (n.d.). This compound.

- MedChemExpress. (n.d.). 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid).

- The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid.

- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.

- NIST. (n.d.). Acetic acid, (4-methoxyphenoxy)-.

- The Royal Society of Chemistry. (n.d.). Contents.

- PubChem - NIH. (n.d.). 2-(4-Methoxyphenoxy)-2-(4-methylphenyl)acetic acid.

- PubChem - NIH. (n.d.). 4-Methoxyphenylacetic Acid.

- AK Scientific, Inc. (n.d.). 2-[2-(Hydroxyiminomethyl)-6-methoxyphenoxy]acetic acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- PubChem - NIH. (n.d.). 2-(2-Methoxyphenoxy)acetic acid.

- SIELC Technologies. (2018). (2-Methoxyphenoxy)acetic acid.

- ResearchGate. (n.d.). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1).

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Acetic acid, (4-methoxyphenoxy)- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. (2-Methoxyphenoxy)acetic acid | SIELC Technologies [sielc.com]

- 8. aksci.com [aksci.com]

- 9. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. tcichemicals.com [tcichemicals.com]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)acetic Acid: Synthesis, Characterization, and Applications

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No: 1877-75-4), a key chemical intermediate in various fields. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol via the Williamson ether synthesis, including a mechanistic rationale. Furthermore, it covers standard analytical techniques for structural confirmation and purity assessment. The guide explores its significant applications as a versatile building block in the development of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs) and PROTACs, and in the agrochemical industry as a precursor to herbicides. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting.

This compound is an aromatic carboxylic acid featuring a methoxy-substituted phenoxy group linked to an acetic acid moiety through an ether bond. This structure makes it a valuable and versatile precursor in organic synthesis.

Nomenclature and Structure

The compound is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular structure.

-

Preferred IUPAC Name: this compound[1]

-

Synonyms: 4-Methoxyphenoxyacetic acid, p-Methoxyphenoxyacetic Acid[1][2]

-

Molecular Weight: 182.18 g/mol

-

SMILES: COC1=CC=C(OCC(O)=O)C=C1[1]

-

InChI Key: BHFSBJHPPFJCOS-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in experimental designs.

| Property | Value | Source(s) |

| Physical Form | White to yellow powder or crystals | |

| Purity | ≥97% (Typical) | |

| Storage Temperature | Room Temperature | |

| Shipping Temperature | Room Temperature |

Synthesis and Mechanism

The most reliable and widely employed method for synthesizing this compound is the Williamson ether synthesis.[3][4][5] This classic reaction provides a robust pathway for forming the crucial ether linkage.

The Williamson Ether Synthesis: A Mechanistic Overview

The synthesis is an Sₙ2 (bimolecular nucleophilic substitution) reaction.[6][7] The choice of this pathway is dictated by the need to form an ether bond between an aromatic ring and an aliphatic chain.

Causality and Expertise:

-

Deprotonation: The reaction begins with the deprotonation of the starting phenol, 4-methoxyphenol. Phenols are more acidic than typical alcohols, allowing for the use of moderately strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the corresponding phenoxide ion.[3] This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol, which is necessary for the subsequent Sₙ2 reaction.

-

Nucleophilic Attack: The newly formed 4-methoxyphenoxide ion then acts as the nucleophile, attacking the electrophilic α-carbon of chloroacetic acid. Chloroacetic acid is an excellent substrate because the chlorine atom is a good leaving group, and as a primary halide, it is highly susceptible to Sₙ2 attack with minimal risk of competing elimination reactions.[6][7]

-

Acidification: The immediate product of the substitution is the sodium salt of the target acid. A final acidification step, typically with a strong mineral acid like hydrochloric acid (HCl), is required to protonate the carboxylate and precipitate the final this compound product.[3][4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization to ensure product identity and purity.

-

Reagent Preparation: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Stir until a homogenous solution of sodium 4-methoxyphenoxide is formed.

-

Addition of Alkylating Agent: To this solution, add chloroacetic acid (1.1 eq).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 1-2 hours.[3] The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, dilute it with water. Cautiously acidify the solution by dropwise addition of concentrated hydrochloric acid (HCl) until the pH is strongly acidic (pH ~1-2), which will cause the product to precipitate out of the solution.[4]

-

Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove inorganic salts. For higher purity, the crude product should be recrystallized from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: Dry the purified solid under vacuum. Confirm its identity and purity using the analytical methods described in Section 3.0.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound before its use in further applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display characteristic signals for the aromatic protons (two doublets in the ~6.8-7.0 ppm region), a singlet for the methylene protons (-O-CH₂-COOH) around 4.6 ppm, a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms, including the carbonyl carbon (~170-175 ppm), aromatic carbons (four signals in the ~115-160 ppm range), the methylene carbon (~65 ppm), and the methoxy carbon (~55 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch around 1700 cm⁻¹, and C-O stretching bands for the ether and acid functionalities in the 1000-1300 cm⁻¹ region.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of 182.17.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final product. Using a reverse-phase column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with formic acid), a single major peak should be observed, and its area percentage can be used to quantify purity.[8]

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate and building block in several areas of chemical science.

-

Pharmaceutical Synthesis: Phenoxyacetic acid derivatives are foundational scaffolds in drug discovery. They are used as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[9] More recently, related structures have been employed as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to degrade specific target proteins.[10]

-

Agrochemicals: The phenoxyacetic acid structural motif is famous for its use in herbicides.[4] Compounds in this class can mimic natural plant growth hormones (auxins), leading to uncontrolled growth and eventual death in targeted broadleaf weeds.[4] this compound serves as a precursor for creating more complex and selective herbicidal agents.

-

Organic Synthesis: Its two reactive handles—the carboxylic acid and the aromatic ring—allow for a wide range of chemical modifications. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the aromatic ring can undergo electrophilic substitution reactions, making it a versatile starting material for multi-step syntheses.[9]

Safety and Handling

Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

Hazard Identification

| Hazard Class | GHS Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

| Data sourced from |

Recommended Handling and Storage Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[13]

-

Handling: Avoid generating dust.[11] Wash hands thoroughly after handling. Keep away from food and drink.[11]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[12][14]

Conclusion

This compound is a chemical compound of significant utility, underpinned by its straightforward and efficient synthesis via the Williamson ether reaction. Its value lies in its role as a versatile intermediate, providing a gateway to a diverse range of functionalized molecules with applications in pharmaceuticals, agrochemicals, and broader organic synthesis. A thorough understanding of its synthesis, characterization, and safe handling procedures, as detailed in this guide, is essential for researchers and scientists aiming to leverage its full potential in their development programs.

References

- This compound | CAS 1877-75-4. Matrix Fine Chemicals.

- The Williamson Ether Synthesis. University of Colorado Boulder, Department of Chemistry.

- Experiment 06 Williamson Ether Synthesis. Truman State University, Department of Chemistry.

- Safety Data Sheet: 4-methoxyphenylacetic acid. Chemos GmbH & Co.KG.

- 2-(4-Methoxyphenoxy)-2-(4-methylphenyl)acetic acid. PubChem, National Center for Biotechnology Information.

- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.

- Contents - The Royal Society of Chemistry. The Royal Society of Chemistry.

- This compound ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.

- 2-(4-(Methoxycarbonyl)phenoxy)acetic acid. MySkinRecipes.

- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.

- Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate.

- Williamson Ether Synthesis. J&K Scientific LLC.

- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Environmental Protection Agency (EPA).

- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- 2-(2-Methoxyphenoxy)acetic acid. PubChem, National Center for Biotechnology Information.

- Acetic acid, (4-methoxyphenoxy)-. NIST WebBook.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI.

- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Environmental Protection Agency (EPA).

- Phenoxyacetic acid derivative synthesis method. Google Patents.

- WO 2014/030106 A2. Google APIs.

- Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS?. ResearchGate.

Sources

- 1. This compound | CAS 1877-75-4 [matrix-fine-chemicals.com]

- 2. Acetic acid, (4-methoxyphenoxy)- [webbook.nist.gov]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. epa.gov [epa.gov]

- 9. 2-(4-(Methoxycarbonyl)phenoxy)acetic acid [myskinrecipes.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. chemos.de [chemos.de]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)acetic Acid: Synonyms and Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenoxy)acetic acid is a notable organic compound within the phenoxyacetic acid class of molecules. Its chemical structure, characterized by a methoxy group substituted on the phenoxy ring, gives rise to specific physicochemical properties that make it a subject of interest in various scientific domains, including synthetic chemistry and materials science. This guide provides a comprehensive overview of its synonyms, key identifiers, and distinguishes it from its close isomer, 4-Methoxyphenylacetic acid, to ensure clarity for researchers and drug development professionals.

Core Chemical Identity

The foundational step in understanding any chemical compound is to establish its precise identity. This compound is structurally defined by an acetic acid group linked to a methoxy-substituted benzene ring via an ether bond.

Molecular Structure:

Caption: Molecular structure of this compound.

Synonyms and Identifiers

For effective literature searches and unambiguous communication in a scientific context, a thorough understanding of a compound's synonyms and key identifiers is paramount.

| Identifier Type | Identifier | Source |

| Primary Name | This compound | IUPAC |

| CAS Number | 1877-75-4 | Chemical Abstracts Service[1][2][3] |

| Molecular Formula | C9H10O4 | N/A |

| Molecular Weight | 182.17 g/mol | N/A |

| IUPAC Name | This compound | IUPAC[2] |

| Synonym | (4-methoxyphenoxy)acetic acid | Sigma-Aldrich[1] |

| Synonym | p-Methoxyphenoxyacetic acid | Matrix Fine Chemicals[2] |

| Synonym | 4-Methoxyphenyloxyacetic acid | ChemicalBook |

It is important to note that while this compound has several chemical synonyms, it does not appear to be marketed under any specific trade names. It is primarily available from chemical suppliers as a research and laboratory chemical.

Distinguishing from Isomers: The Case of 4-Methoxyphenylacetic Acid

A common point of confusion for researchers can be the differentiation between structural isomers. In the case of this compound, its isomer, 4-Methoxyphenylacetic acid, is a more widely known compound with distinct properties and applications.

| Feature | This compound | 4-Methoxyphenylacetic acid |

| CAS Number | 1877-75-4[1][2][3] | 104-01-8 |

| Structure | Acetic acid linked to phenoxy group at position 2 | Acetic acid linked directly to the benzene ring |

| Key Synonyms | (4-methoxyphenoxy)acetic acid, p-Methoxyphenoxyacetic acid | Homoanisic acid, p-Anisylacetic acid |

| Known Applications | Primarily a research chemical and synthetic intermediate. | Intermediate in pharmaceuticals, fragrances, and flavors.[4] |

The structural difference, specifically the presence of an ether linkage in this compound, significantly influences its chemical reactivity and potential biological activity compared to its isomer.

Potential Applications and Research Interest

While not as extensively studied as some of its counterparts, this compound holds potential as an intermediate in the synthesis of more complex molecules. Its structural similarity to plant growth regulators suggests potential applications in the development of novel herbicides.[1] Furthermore, its utility as a building block for introducing phenoxyacetic acid functionalities makes it a valuable reagent in organic synthesis.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are available in the scientific literature. One common method involves the reaction of 4-methoxyphenol with a haloacetic acid ester, followed by hydrolysis.

Diagram of Synthetic Pathway:

Sources

- 1. 2-(4-(Methoxycarbonyl)phenoxy)acetic acid [myskinrecipes.com]

- 2. This compound | CAS 1877-75-4 [matrix-fine-chemicals.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. P-Methoxy Phenyl Acetic Acid Manufacturer,P-Methoxy Phenyl Acetic Acid Supplier,Ankleshwar,Gujarat [brahmanichemical.com]

The Solubility Profile of 2-(4-Methoxyphenoxy)acetic Acid: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the intrinsic property of solubility is a cornerstone of a candidate molecule's potential success. It dictates bioavailability, influences formulation strategies, and ultimately impacts therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 2-(4-Methoxyphenoxy)acetic acid, a compound of interest for its potential applications. We will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and discuss the key factors that govern its behavior in various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical physicochemical parameter.

Physicochemical Characteristics of this compound

This compound is a white to yellow crystalline powder with a molecular weight of 182.18 g/mol . Its chemical structure, featuring a carboxylic acid group, an ether linkage, and a methoxy-substituted benzene ring, dictates its solubility characteristics. The presence of both polar (carboxylic acid, ether) and non-polar (benzene ring) moieties suggests a nuanced solubility profile across a range of organic solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.18 g/mol | |

| Physical Form | White to yellow powder or crystals | |

| CAS Number | 1877-75-4 |

Theoretical Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound in various classes of organic solvents[1][2]. The polar carboxylic acid group allows for hydrogen bonding with protic solvents and dipole-dipole interactions with aprotic polar solvents. The aromatic ring and ether linkage contribute to its potential solubility in less polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Acetic Acid | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl or carboxyl groups of the solvent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of this compound is too high for significant dissolution in nonpolar solvents. |

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The gold standard for determining the equilibrium solubility of a compound is the saturation shake-flask method[3]. This method ensures that the system has reached a state of equilibrium, providing a reliable and reproducible measurement. The following protocol is a comprehensive guide for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Experimental Procedure

-

Preparation of Solvent: Prepare the desired organic solvent.

-

Addition of Excess Solute: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)[4]. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium[3][5]. The agitation ensures continuous interaction between the solid and the solvent[4].

-

Phase Separation: After the incubation period, remove the vials and allow them to stand undisturbed to let the undissolved solid settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases[3].

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles[6].

-

Quantification: Analyze the filtered solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved this compound[6].

-

Calculation of Solubility: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

Experimental Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by both the intrinsic characteristics of the molecule and the properties of the solvent.

-

Solvent Polarity: As a polar molecule, its solubility is generally higher in polar solvents. The "like dissolves like" principle is the primary determinant of its solubility profile[1][2].

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols, will readily dissolve the compound.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature[1]. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice of the solid.

-

Crystalline Structure: The strength of the crystal lattice of this compound will influence its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

Molecular Interactions Diagram

Caption: Molecular interactions governing solubility.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of this compound, from its theoretical underpinnings to a practical experimental protocol for its determination. A thorough understanding of its solubility in various organic solvents is paramount for its successful application in research and drug development. Future studies should focus on generating quantitative solubility data across a wider range of solvents and temperatures to build a more complete solubility profile. This will enable more precise formulation development and a better prediction of its in vivo behavior.

References

- AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

- World Health Organization. (2018).

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- The Good Scents Company. 4-methoxyphenyl acetic acid. [Link]

- Sugano, K. (2021). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences, 110(1), 10-13. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.ws [chem.ws]

- 3. researchgate.net [researchgate.net]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Melting Point of 2-(4-Methoxyphenoxy)acetic acid

Introduction: The Significance of a Fundamental Physical Constant

This compound (CAS No. 1877-75-4) is a valuable building block in organic synthesis and pharmaceutical research. Its precise molecular structure dictates its physicochemical properties, among which the melting point is one of the most fundamental and informative.

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. This characteristic makes the melting point an indispensable tool for:

-

Compound Identification: Comparing an experimentally determined melting point with a known literature value can help confirm the identity of a synthesized compound.

-

Purity Assessment: The presence of even small amounts of impurities can cause a depression and broadening of the melting point range.[1] This phenomenon, known as melting point depression, is a sensitive indicator of a substance's purity.

Therefore, the accurate and reproducible determination of the melting point of this compound is not merely a routine measurement but a cornerstone of quality assurance in any scientific endeavor involving this compound.

Physicochemical Properties and Reported Melting Point

IUPAC Name: this compound Molecular Formula: C₉H₁₀O₄ Molecular Weight: 182.18 g/mol

Reported Melting Point Data

The reported melting point for this compound can vary slightly between suppliers and literature sources, often reflecting differences in purity. Below is a summary of a commercially available source.

| Purity Specification | Reported Melting Point Range (°C) | Source |

| ≥97.5% | 107.0 - 114.0 | Thermo Scientific Chemicals[2] |

This relatively broad range reported by a major supplier underscores the importance of understanding the factors that can influence this measurement.

Critical Factors Influencing Melting Point Determination

The observed melting point is not an immutable constant but is subject to several experimental and sample-related variables. A thorough understanding of these factors is crucial for accurate and reliable measurements.

Purity of the Compound

This is the most significant factor affecting the melting point. Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces holding the molecules together.[1]

-

Pure Compounds: Exhibit a sharp, narrow melting range, typically 0.5-1.0°C.

-

Impure Compounds: Display a depressed (lower) and broadened melting point range.

The diagram below illustrates this fundamental principle.

Caption: Relationship between sample purity and observed melting point range.

Experimental Technique and Conditions

The methodology employed for the measurement can significantly impact the result.

-

Heating Rate: This is a critical parameter. A rapid heating rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block.[3] This can cause the thermometer to lag behind the actual temperature of the sample, resulting in an artificially high and broad melting range. A slow heating rate of 1-2°C per minute is recommended as the melting point is approached.[1][4]

-

Sample Preparation: The sample must be a fine, dry powder and packed tightly into a capillary tube to a height of about 2-3 mm.[5] Poorly packed or excessive amounts of sample can lead to uneven heat distribution and inaccurate readings.

-

Instrument Calibration: The accuracy of the melting point apparatus itself is paramount. Regular calibration against certified reference standards with known, sharp melting points is essential for trustworthy measurements.[4][6]

Authoritative Protocol for Accurate Melting Point Determination

This section details a self-validating protocol for determining the melting point of this compound, integrating best practices for scientific integrity.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp, digital apparatus)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle (if sample is not a fine powder)

-

Certified melting point reference standards (e.g., Vanillin, Acetanilide, Caffeine)[6][7]

-

Sample of this compound

Workflow for Measurement

The following diagram outlines the logical flow of the experimental procedure.

Caption: Standard workflow for accurate melting point determination.

Step-by-Step Experimental Procedure

Part A: Instrument Calibration

-

Select Standards: Choose at least two reference standards that bracket the expected melting point of this compound (e.g., Vanillin: 81-83°C and Acetanilide: 114-116°C).[7]

-

Prepare Standard: Pack a capillary tube with the first reference standard to a height of 2-3 mm.

-

Measure MP: Following the procedure in Part C, determine the melting point of the standard.

-

Compare: If the observed melting point is outside the certified range for the standard, the apparatus requires service or a calibration curve must be created to correct subsequent readings.[4][6]

-

Repeat: Repeat the process for the second standard.

Part B: Sample Preparation

-

Ensure Dryness: The this compound sample must be completely dry, as solvent presence will depress the melting point.

-

Grind: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[5]

-

Load Capillary: Invert a capillary tube and press the open end into the powder. Tap the sealed end firmly on a hard surface to pack the powder into the bottom of the tube.[1] The final packed height should be 2-3 mm.

Part C: Melting Point Measurement

-

Approximate Determination (Optional but Recommended): Place the sample in the apparatus. Heat rapidly (5-10°C/min) to find a rough melting point.[4] This saves time during the accurate measurement. Let the apparatus cool to at least 20°C below this approximate value.[3]

-

Accurate Determination: Insert a fresh capillary tube with the sample.

-

Heating Protocol: Heat the apparatus at a medium rate until the temperature is about 15-20°C below the approximate melting point found in step 1.

-

Slow Heating: Decrease the heating rate to a slow 1-2°C per minute.[1] This slow rate is critical for ensuring thermal equilibrium.

-

Observe and Record T-onset: Carefully observe the sample. Record the temperature (T-onset) at which the first droplet of liquid becomes visible.[3]

-

Observe and Record T-clear: Continue heating at the slow rate. Record the temperature (T-clear) at which the last solid particle melts, and the sample becomes a clear liquid.

-

Report the Range: The melting point should be reported as the range from T-onset to T-clear.

-

Repeat: For robust data, the determination should be repeated at least once with a fresh sample to ensure reproducibility.

Interpreting the Results

-

Sharp Range (e.g., 112.5 - 113.5°C): A narrow range of 1-2°C that falls within the expected literature values indicates a high degree of purity.

-

Broad Range (e.g., 108 - 112°C): A range greater than 2°C suggests the presence of impurities or that the heating rate was too fast.

-

Depressed Range: If the observed range is significantly lower than the literature value, the sample is likely impure.

-

Decomposition: If the sample darkens, chars, or evolves gas, it is decomposing rather than melting. This should be noted, and the decomposition temperature range reported.

Conclusion

The melting point of this compound is a powerful indicator of its identity and purity. A reported value, such as 107-114°C, serves as a useful guideline, but its accurate experimental determination requires a meticulous and systematic approach. By controlling for variables such as heating rate, ensuring proper sample preparation, and maintaining a calibrated apparatus, researchers can generate reliable and reproducible data. Adherence to the detailed protocol within this guide will empower scientists in research and drug development to confidently assess the quality of their materials, ensuring the integrity and success of their subsequent experiments.

References

- Calibration of Melting Point Appar

- 4-Methoxyphenoxyacetic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. Available online

- How To Determine Melting Point Of Organic Compounds? Chemistry For Everyone. Available online

- Melting point determination. University of Calgary. Available online

- SOP For Melting Point Calibr

- Melting Point Apparatus - SOP. Pharma Beginners. Available online

- Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. Available online

- Determination Of Melting Point Of An Organic Compound. BYJU'S. Available online

- Melting Point Apparatus - Operation & Calibration. Guidelines - SOPs. Available online

- Video: Melting Point Determination of Solid Organic Compounds. JoVE. Available online

- 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available online

Sources

- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 2. 4-Methoxyphenoxyacetic acid, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. csub.edu [csub.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 7. guideline-sop.com [guideline-sop.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methoxyphenoxy)acetic Acid

Abstract